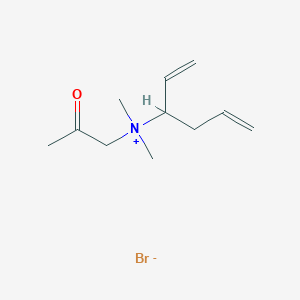
N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide is a chemical compound with a unique structure that combines an aminium group with a hexa-1,5-dien backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide typically involves the reaction of N,N-dimethylamine with a suitable precursor containing the hexa-1,5-dien-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminium group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: A related compound with similar functional groups.
N,N-Dimethyl-N-(2-oxopropyl)amine: Another compound with a similar aminium group.
Uniqueness
N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide is unique due to its hexa-1,5-dien backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
88471-70-9 |
|---|---|
Molecular Formula |
C11H20BrNO |
Molecular Weight |
262.19 g/mol |
IUPAC Name |
hexa-1,5-dien-3-yl-dimethyl-(2-oxopropyl)azanium;bromide |
InChI |
InChI=1S/C11H20NO.BrH/c1-6-8-11(7-2)12(4,5)9-10(3)13;/h6-7,11H,1-2,8-9H2,3-5H3;1H/q+1;/p-1 |
InChI Key |
WTGSTGVTWLDJKW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C[N+](C)(C)C(CC=C)C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


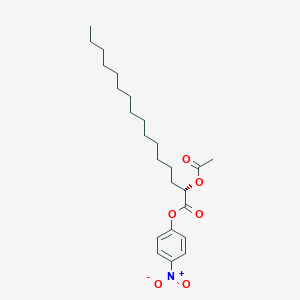
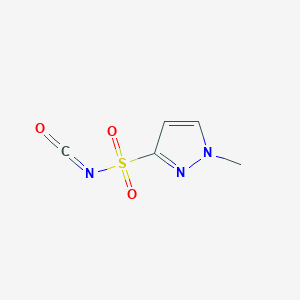


![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
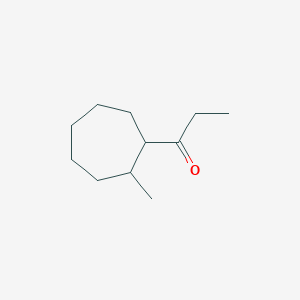
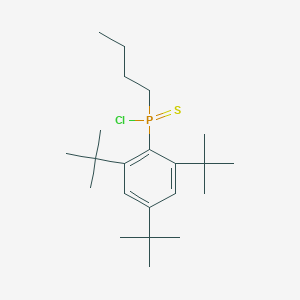
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)

![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
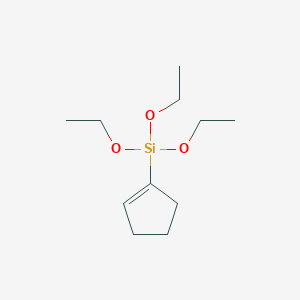
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
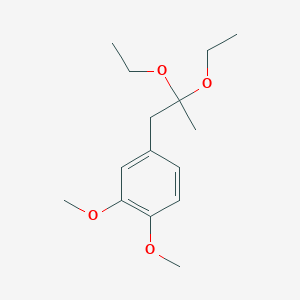
![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)
